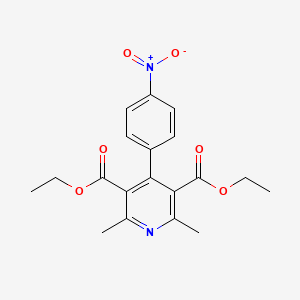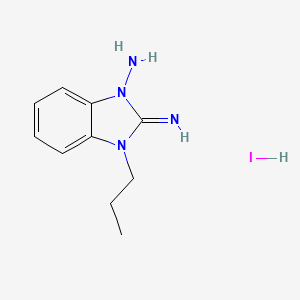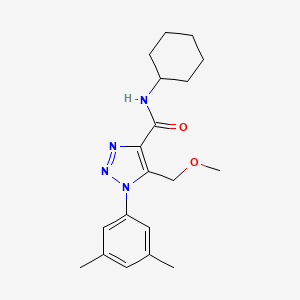
diethyl 2,6-dimethyl-4-(4-nitrophenyl)-3,5-pyridinedicarboxylate
概要
説明
Diethyl 2,6-dimethyl-4-(4-nitrophenyl)-3,5-pyridinedicarboxylate is a chemical compound. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
The synthesis of similar compounds involves a three-component condensation of 4-nitrobenzaldehyde, ethyl acetoacetate, and ammonium acetate using PTSA as a catalyst in acetonitrile under reflux .Chemical Reactions Analysis
The chemical reactions involving this compound are not well-documented .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not well-documented .科学的研究の応用
Crystal Structure Analysis
Diethyl 2,6-dimethyl-4-(4-nitrophenyl)-3,5-pyridinedicarboxylate has been analyzed for its crystal structure. This compound, a member of the 1,4-dihydropyridine class of calcium blockers, displays conformational features associated with activity according to structure-activity relationships. The crystal structures of related decomposition products also reveal insights into their conformational features and potential activities (Rowan & Holt, 1996).
Pharmacological Effects and Synthesis
This compound has been the subject of studies focusing on its pharmacological effects and synthesis. For instance, optically active forms of this compound have been synthesized and tested for their pharmacological properties, such as antihypertensive effects and the inhibition of specific bindings in rat cardiac membrane homogenates. These studies aim to define the active form of the compound (Ashimori et al., 1991).
Comparison with Other Calcium Antagonists
Research has compared the structure and activity of this compound with other calcium antagonists, like nimodipine. These studies involve examining the effects of different chemical structures on the compound's potency and activity, contributing to a better understanding of the structure-activity relationships in this class of drugs (Wang, Herbette, & Rhodes, 1989).
Analytical Methods for Quantification
Analytical methods have been developed for quantifying this compound and its analogs in biological samples. For example, sensitive gas chromatographic-mass spectrometric methods have been established for its quantitation in human plasma, aiding in pharmacokinetic studies (Nagasawa et al., 1992).
Novel Applications in Other Fields
Additionally, the compound has found novel applications in fields outside of pharmacology. For instance, it has been used in the development of dual-mode photoresists based on photogenerated base compounds for advanced technological applications (Song et al., 1998).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
diethyl 2,6-dimethyl-4-(4-nitrophenyl)pyridine-3,5-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O6/c1-5-26-18(22)15-11(3)20-12(4)16(19(23)27-6-2)17(15)13-7-9-14(10-8-13)21(24)25/h7-10H,5-6H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNHHAORIYCGJKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(C(=C1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)OCC)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(4-{[1-butyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-1-piperazinyl)-2,5-dimethylpyrazine](/img/structure/B5000044.png)
![methyl 2-({N-(2,4-dimethoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B5000050.png)


![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5000090.png)

![3,3'-(1,4-piperazinediyl)bis[1-(3-bromophenyl)-2,5-pyrrolidinedione]](/img/structure/B5000105.png)
![11-(2-chloro-6-fluorobenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5000108.png)
![N-(4-{[(4-methoxy-2-nitrophenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5000117.png)

![5-[(5-iodo-2-furyl)methylene]-1-(4-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5000134.png)

![5-(3-furylmethyl)-3-(3-methoxyphenyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5000144.png)
![4-iodo-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B5000149.png)